molecular formula C8H6FNO B1511214 5-Ethynyl-3-fluoro-2-methoxypyridine

5-Ethynyl-3-fluoro-2-methoxypyridine

Cat. No.: B1511214
M. Wt: 151.14 g/mol
InChI Key: JRUDNZBDERDKQV-UHFFFAOYSA-N
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Description

5-Ethynyl-3-fluoro-2-methoxypyridine is a fluorinated and alkynylated pyridine derivative serving as a versatile building block in organic synthesis and drug discovery. The simultaneous presence of ethynyl and fluoro substituents on the methoxypyridine ring makes it a valuable scaffold for constructing more complex molecules via metal-catalyzed coupling reactions, such as Sonogashira and Suzuki reactions . Compounds with this core structure are of significant interest in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), often explored as key intermediates in kinase inhibitor programs . This compound should be handled by trained professionals in a laboratory setting. It is offered For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-ethynyl-3-fluoro-2-methoxypyridine

InChI

InChI=1S/C8H6FNO/c1-3-6-4-7(9)8(11-2)10-5-6/h1,4-5H,2H3

InChI Key

JRUDNZBDERDKQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#C)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-3-fluoro-2-methoxypyridine has shown potential as a candidate for drug development due to its ability to interact with specific enzymes and receptors. Its mechanism of action may involve:

  • Competitive inhibition of enzyme function
  • Modulation of signaling pathways related to various diseases

Research indicates that this compound could have applications in treating conditions such as cancer, neurological disorders, and viral infections. For instance, studies have demonstrated dose-dependent inhibition of cell proliferation in cancer cell lines, suggesting anticancer properties .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity allows for the development of materials with enhanced physical and chemical properties, which can be utilized in various industrial applications.

Agricultural Research

The compound is also being explored for its potential in developing new agricultural products. Its structural features may contribute to improved efficacy and safety profiles of agrochemicals, enhancing crop protection while minimizing environmental impact .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2-FluoropyridineFluorine at the 2-positionModerate reactivity
3-FluoropyridineFluorine at the 3-positionAntimicrobial properties
4-Ethynyl-3-methoxypyridineEthynyl at the 4-positionAnticancer activity
This compound Ethynyl at the 5-position, fluorine at the 3-positionPotential anticancer and neurological effects

This comparison highlights how variations in substitution patterns can significantly affect both chemical properties and biological activities.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent .

Neurological Applications

Research on similar pyridine derivatives has demonstrated their role as negative allosteric modulators for mGluR5 receptors, which are implicated in conditions such as anxiety and addiction. Given its structural similarities, further investigation into this compound's effects on these pathways is warranted .

Comparison with Similar Compounds

5-Fluoro-2-methoxy-3-methylpyridine (CAS: 884494-89-7)

  • Substituents : 5-Fluoro, 2-methoxy, 3-methyl.
  • Key Differences :
    • The methyl group at position 3 (vs. fluorine in the target compound) reduces steric hindrance but increases electron-donating effects.
    • Fluorine at position 5 (vs. position 3 in the target) alters regioselectivity in reactions like nucleophilic aromatic substitution.
  • Safety Profile : Classified under GHS guidelines with specific handling precautions for inhalation and skin contact, reflecting differences in volatility compared to the ethynyl-containing target compound .

1-(5-Methoxypyridin-3-yl)ethanone

  • Substituents : 5-Methoxy, 3-acetyl.
  • Key Differences: The acetyl group (–COCH₃) at position 3 is less electron-withdrawing than fluorine, leading to higher reactivity in electrophilic substitutions.

4-{[3-Chloro-4-fluoro-phenylimino]-methyl}-6-methoxy-pyridin-3-ol (EP 2 970 173 B1)

  • Substituents: Hydroxy at position 3, imino-phenyl group at position 4.
  • Key Differences: The hydroxy group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methoxy group in the target compound. The imino-phenyl moiety introduces planar rigidity, favoring π-π stacking in crystal lattices .

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)

  • Substituents : Hydroxy at position 2, 3-fluoro-4-methoxyphenyl at position 5.
  • Key Differences :
    • The hydroxypyridine core increases acidity (pKa ~6.5) compared to the methoxy-substituted target compound.
    • The fluorophenyl group enables conjugation with aromatic systems, a feature absent in the ethynyl-substituted target .

Data Table: Comparative Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
5-Ethynyl-3-fluoro-2-methoxypyridine 5-Ethynyl, 3-Fluoro, 2-Methoxy C₈H₅FNO 166.13 Ethynyl enables click chemistry
5-Fluoro-2-methoxy-3-methylpyridine 5-Fluoro, 2-Methoxy, 3-Methyl C₇H₈FNO 157.14 Methyl enhances lipophilicity
1-(5-Methoxypyridin-3-yl)ethanone 5-Methoxy, 3-Acetyl C₈H₉NO₂ 151.16 Acetyl stabilizes keto-enol tautomers
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-Hydroxy, 5-(3-Fluoro-4-methoxyphenyl) C₁₂H₁₀FNO₂ 219.21 Hydroxy group increases acidity

Preparation Methods

Synthesis of 3-Fluoropyridine-2-methanol Derivatives

A foundational step is the preparation of 3-fluoropyridine-2-methanol intermediates, which serve as precursors for further functionalization. According to a patented method:

  • Step 1: Quinolinic acid is converted to quinoline anhydride by reaction with thionyl chloride in 1,2-dichloroethane at controlled molar ratios (1:1.02-1.1) and temperature.
  • Step 2: Quinoline anhydride is esterified with isopropanol under reflux to yield 2,3-pyridinedioic acid-2-isopropyl ester.
  • Step 3: This ester undergoes reaction with triethylamine and diphenylphosphoryl azide (DPPA), followed by acid/base workup to afford 3-amino-2-pyridine isopropyl formate.
  • Step 4: Diazotization and fluorination convert the amino group to fluorine, yielding 3-fluoro-2-pyridine isopropyl formate.
  • Step 5: Reduction with sodium borohydride in methanol in the presence of anhydrous calcium chloride produces 3-fluoropyridine-2-methanol.

This method emphasizes precise temperature control (0 ± 5 °C for additions, reflux at 65 ± 5 °C) and purification steps involving extraction and drying to obtain high-purity intermediates.

Introduction of the Methoxy Group at Position 2

The methoxy group at the 2-position is typically introduced via nucleophilic substitution or protection/deprotection strategies on hydroxyl or amino precursors. Literature indicates the use of protected hydroxyl groups (e.g., MEM chloride protection) and subsequent selective displacement reactions to install the methoxy substituent.

Installation of the Ethynyl Group at Position 5

The ethynyl group is introduced primarily through Sonogashira coupling reactions, which enable the coupling of a halogenated pyridine intermediate with terminal alkynes such as trimethylsilylacetylene, followed by deprotection of the silyl group.

  • The process involves:
    • Conversion of the 5-position to a triflate intermediate.
    • Sonogashira coupling with (trimethylsilyl)acetylene.
    • Removal of the TMS protecting group to yield the free ethynyl functionality.

This method is favored for its mild conditions and high selectivity, preserving other sensitive functional groups on the pyridine ring.

Alternative Fluorination and Functionalization Methods

Other synthetic routes involve improved Blaz-Schiemann reactions for fluorination of aminopyridine precursors, followed by hydrogenation and further functional group manipulations. These approaches provide alternative pathways to obtain fluoropyridine derivatives, which can then be methoxylated and ethynylated.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Intermediate Reference
1 Formation of quinoline anhydride Quinolinic acid + thionyl chloride, 1,2-dichloroethane, reflux Quinoline anhydride
2 Esterification Quinoline anhydride + isopropanol, reflux 2,3-pyridinedioic acid-2-isopropyl ester
3 Curtius rearrangement & workup DPPA, triethylamine, acid/base wash 3-amino-2-pyridine isopropyl formate
4 Diazotization fluorination Sodium nitrite + hydrogen fluoride pyridine 3-fluoro-2-pyridine isopropyl formate
5 Reduction Sodium borohydride, methanol, CaCl2, reflux 3-fluoropyridine-2-methanol
6 Methoxylation Nucleophilic substitution or protection/deprotection 2-methoxypyridine intermediate
7 Sonogashira coupling Triflate intermediate + (trimethylsilyl)acetylene, Pd catalyst 5-ethynyl-3-fluoro-2-methoxypyridine

Research Findings and Optimization

  • The patented synthesis highlights the importance of controlling temperature and stoichiometry to maximize yield and purity of fluoropyridine intermediates.
  • The use of protecting groups such as MEM and t-butyl ethers allows for selective functionalization and prevents side reactions during coupling steps.
  • Sonogashira coupling, a palladium-catalyzed cross-coupling, is the method of choice for ethynyl group introduction, providing high yields and functional group tolerance.
  • Alternative fluorination methods such as improved Blaz-Schiemann reactions provide scalable routes for preparing fluorinated pyridines, which can be adapted for this compound.
  • Commercial suppliers note purity levels of around 95% for this compound, indicating the efficiency of these synthetic routes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-3-fluoro-2-methoxypyridine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically starts with halogenation of the pyridine core, followed by Sonogashira coupling for ethynyl introduction. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents). Methoxy groups are introduced via Williamson ether synthesis or direct substitution.
  • Optimization : Reaction temperature (80–120°C) and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) critically affect yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethynyl protons at δ ~2.5–3.5 ppm; fluorine coupling in ¹⁹F NMR).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
  • X-ray Crystallography : For unambiguous structural determination if crystalline .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

  • Solubility : Soluble in DMSO, DMF, and dichloromethane. Limited solubility in water.
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do substituent positions (e.g., ethynyl vs. methoxy groups) influence biological activity in enzyme inhibition studies?

  • Structure-Activity Relationship (SAR) : Ethynyl groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., CYP1B1), while methoxy groups improve solubility and hydrogen bonding. Fluorine increases metabolic stability by blocking oxidation sites .
  • Experimental Validation : Use enzyme inhibition assays (e.g., EROD assay for CYP1B1) and compare IC₅₀ values across analogs .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) to model charge transfer and binding energies.
  • Validation : Correlate computational results with experimental inhibition data. For example, DFT can identify electron-rich regions (e.g., ethynyl group) as key interaction sites .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Troubleshooting :

Dynamic Effects : Check for rotational barriers (e.g., hindered ethynyl group rotation causing split signals).

Impurities : Re-purify via preparative HPLC.

Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

Q. What strategies mitigate solubility challenges in in vitro bioassays?

  • Solutions :

  • Use co-solvents (e.g., <1% DMSO) to maintain solubility without cytotoxicity.
  • Synthesize prodrugs (e.g., ester derivatives) for improved aqueous compatibility .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?

  • Assessment : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) and monitor degradation via LC-MS.
  • Findings : Fluorine and methoxy groups enhance stability in acidic environments, while ethynyl groups may oxidize in reactive oxygen species (ROS)-rich conditions .

Key Recommendations

  • Collaborative Validation : Cross-validate SAR findings with both in vitro assays and computational models.
  • Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., PPE, fume hood use) .
  • Data Reproducibility : Document reaction conditions and purification steps meticulously to address batch-to-batch variability.

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